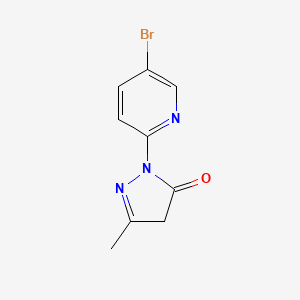

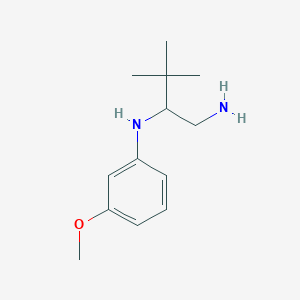

![molecular formula C18H23BN2O5S B1374287 N-[2-metoxi-5-(tetrametil-1,3,2-dioxaborolan-2-il)piridin-3-il]bencenosulfonamida CAS No. 1083326-67-3](/img/structure/B1374287.png)

N-[2-metoxi-5-(tetrametil-1,3,2-dioxaborolan-2-il)piridin-3-il]bencenosulfonamida

Descripción general

Descripción

N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H23BN2O5S and its molecular weight is 390.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto es un intermedio orgánico con grupos borato y sulfonamida, que se puede sintetizar mediante reacciones nucleofílicas y de amidación . Desempeña un papel crucial en la síntesis de diversos compuestos orgánicos.

Desarrollo de Fármacos

En la síntesis orgánica de fármacos, los compuestos de ácido bórico se utilizan generalmente para proteger los dioles; se utiliza en la síntesis asimétrica de aminoácidos, reacciones de acoplamiento de Diels-Alder y Suzuki .

Inhibidores Enzimáticos

Los compuestos de ácido bórico se utilizan generalmente como inhibidores enzimáticos o fármacos ligandos específicos . Tienen aplicaciones potenciales en el desarrollo de nuevos agentes terapéuticos.

Fármacos Anticancerígenos

Los compuestos de ácido bórico también se pueden utilizar para tratar tumores e infecciones microbianas . A menudo se utilizan en el desarrollo de fármacos anticancerígenos.

Sondas Fluorescentes

Los compuestos de ácido bórico también se pueden utilizar como sondas fluorescentes para identificar peróxido de hidrógeno, azúcares, iones cobre y fluoruro, y catecolaminas . Esto los hace útiles en diversas aplicaciones de diagnóstico.

Portadores de Fármacos

Los enlaces de éster bórico se utilizan ampliamente en la construcción de portadores de fármacos sensibles a estímulos debido a sus ventajas de condiciones de construcción simples, buena biocompatibilidad y capacidad de respuesta a diversos cambios microambientales como pH, glucosa y ATP en el organismo . Los tipos de portadores de fármacos basados en enlaces de borato incluyen acoplamiento fármaco-polímero, micelas poliméricas, polímeros lineales-hiperramificados y sílice mesoporosa, etc. No solo pueden cargar fármacos anticancerígenos, sino también administrar insulina y genes .

Ciencia de Materiales

Se emplea en la síntesis, propiedades ópticas y electroquímicas de nuevos copolímeros basados en benzotiadiazol y unidades de areno ricas en electrones . Esto sugiere aplicaciones potenciales en el campo de la ciencia de materiales y la electrónica.

Industria Química

Este compuesto también se utiliza en la industria química para la producción de diversos productos químicos . Su alta estabilidad, baja toxicidad y alta reactividad en diversos procesos de transformación lo convierten en un recurso valioso en la industria química .

Mecanismo De Acción

Target of Action

It is known that the compound contains borate and sulfonamide groups , which are often involved in interactions with enzymes and receptors in biological systems.

Mode of Action

The presence of borate and sulfonamide groups suggests that it may interact with its targets through nucleophilic and amidation reactions . The negative charges around the O4 and O5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack .

Biochemical Pathways

Organoboron compounds like this one are known to be important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology . They are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Result of Action

Organoboron compounds like this one are often used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections, and in the delivery of anticancer drugs .

Action Environment

Boronic ester bonds, which this compound contains, are known to be used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Análisis Bioquímico

Biochemical Properties

N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide plays a crucial role in biochemical reactions due to its borate and sulfonamide groups. These functional groups enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acid derivatives, such as this compound, are known to act as enzyme inhibitors or specific ligand drugs . They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues. Additionally, the sulfonamide group can interact with proteins and enzymes, potentially altering their activity and function.

Cellular Effects

The effects of N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid compounds have been shown to modulate signaling pathways involved in cell proliferation and apoptosis . The sulfonamide group can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide exerts its effects through various binding interactions with biomolecules. The borate group can form reversible covalent bonds with enzyme active sites, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and cellular function. Additionally, the sulfonamide group can bind to proteins and enzymes, altering their activity and function. These interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that boronic acid derivatives can be stable under various conditions, but they may degrade over time, leading to changes in their biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, toxic or adverse effects may be observed, including cell death and disruption of normal cellular processes. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is involved in various metabolic pathways. The borate group can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, boronic acid compounds can inhibit enzymes involved in carbohydrate metabolism, leading to changes in glucose levels and other metabolic parameters. The sulfonamide group can also affect metabolic pathways by interacting with enzymes and regulatory proteins.

Transport and Distribution

The transport and distribution of N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation . For instance, boronic acid derivatives can be taken up by cells through specific transporters, leading to their accumulation in certain cellular compartments. The sulfonamide group can also affect the compound’s distribution by interacting with cellular proteins.

Subcellular Localization

The subcellular localization of N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, boronic acid compounds can localize to the nucleus, where they interact with transcription factors and other regulatory proteins. The sulfonamide group can also influence the compound’s localization by binding to specific proteins and directing it to particular cellular compartments.

Propiedades

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BN2O5S/c1-17(2)18(3,4)26-19(25-17)13-11-15(16(24-5)20-12-13)21-27(22,23)14-9-7-6-8-10-14/h6-12,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCYMUTTZBITQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1374211.png)

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1374214.png)

![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B1374215.png)

![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)

![4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1374223.png)